molecular formula C11H14N2O B2425966 N-cyclobutyl-N-methylpyridine-2-carboxamide CAS No. 2201500-47-0

N-cyclobutyl-N-methylpyridine-2-carboxamide

Cat. No.: B2425966
CAS No.: 2201500-47-0
M. Wt: 190.246
InChI Key: ZFKXZUACWOCLDT-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N-methylpyridine-2-carboxamide is a small molecule compound featuring a pyridine core substituted with a carboxamide group. The carboxamide nitrogen is functionalized with both a methyl and a cyclobutyl group. This specific structure class shares a common pyridine-2-carboxamide scaffold with other compounds investigated for their potential in medicinal chemistry and as chemical biology probes . Compounds with the pyridine-2-carboxamide structure have been identified as key scaffolds in early-stage drug discovery. For instance, similar molecules have been developed as potent and selective inhibitors for epigenetic targets like WDR5, a protein of interest in oncology research . The cyclobutyl group is a cycloalkane moiety often used in lead optimization to modulate a molecule's properties, such as its metabolic stability and conformational flexibility. Researchers may find value in this chemical as a building block for synthesizing more complex molecules, as a reference standard in analytical studies, or as a starting point for exploring new structure-activity relationships. The mechanism of action for this specific compound is not defined and would be dependent on the specific research context. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclobutyl-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(9-5-4-6-9)11(14)10-7-2-3-8-12-10/h2-3,7-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKXZUACWOCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

The foundational approach involves coupling pyridine-2-carboxylic acid with N-methylcyclobutylamine through activation of the carboxyl group. Two primary methodologies dominate this process:

1.1.1. Carbodiimide-Mediated Coupling
Reactions employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) yield the target compound after 12–24 hours at 25°C. This method typically achieves 45–60% isolated yield, with purification requiring silica gel chromatography (ethyl acetate/hexane gradient). The mechanism proceeds through O-acylisourea intermediate formation, followed by nucleophilic attack from the secondary amine.

1.1.2. Acid Chloride Route
Pyridine-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to generate the corresponding acid chloride. Subsequent reaction with N-methylcyclobutylamine in dichloromethane at 0–5°C produces the amide in 55–68% yield after aqueous workup. This method benefits from reduced reaction times (3–4 hours total) but requires stringent moisture control.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate the amidation process. A representative procedure combines equimolar pyridine-2-carboxylic acid and N-methylcyclobutylamine with propylphosphonic anhydride (T3P®) in acetonitrile, irradiated at 120°C for 20 minutes. This approach elevates yields to 72–78% while reducing side product formation, as quantified by high-performance liquid chromatography (HPLC) purity >98%.

Optimization Strategies for Enhanced Efficiency

Solvent Screening and Kinetic Profiling

Systematic evaluation of solvent effects reveals pronounced polarity dependence:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
DMF 36.7 58 18
THF 7.5 41 24
Acetonitrile 37.5 67 12
Dichloromethane 8.9 53 16

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing charged intermediates while minimizing nucleophilic competition.

Catalytic Additives

Incorporation of 4-dimethylaminopyridine (DMAP) at 10 mol% increases yields by 12–15% through transition-state stabilization. Alternatively, polymer-supported reagents such as PS-DCC (polystyrene-bound dicyclohexylcarbodiimide) facilitate simplified purification, albeit with marginally reduced efficiency (yield decrease of 5–8%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis employs tubular flow reactors (ID 2.5 mm, L 10 m) operating at 5 mL/min flow rate. Key parameters:

  • Residence time: 8 minutes
  • Temperature: 130°C
  • Pressure: 3 bar
  • Productivity: 1.2 kg/day

This configuration reduces solvent usage by 40% compared to batch processes while maintaining 85–90% conversion efficiency.

Crystallization Optimization

Isolation of the final product utilizes anti-solvent crystallization with water addition to ethanolic solutions. Controlled cooling (0.5°C/min) from 65°C to 5°C produces monodisperse crystals (D50 = 150 μm) with 99.5% purity by differential scanning calorimetry (DSC).

Analytical Characterization Protocols

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H6), 7.80 (t, J=7.6 Hz, 1H, pyridine-H4), 7.45 (d, J=7.9 Hz, 1H, pyridine-H3), 4.20–4.05 (m, 1H, cyclobutyl-CH), 3.10 (s, 3H, N-CH₃), 2.60–2.45 (m, 2H, cyclobutyl-CH₂), 2.15–1.95 (m, 4H, cyclobutyl-CH₂).

Mass Spectrometry

  • High-resolution ESI-MS: m/z 191.1284 [M+H]⁺ (calculated for C₁₁H₁₅N₂O⁺: 191.1283).

Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile/water (55:45, 0.1% TFA) mobile phase (1.0 mL/min) achieves baseline separation of the target compound (tR = 6.8 min) from synthetic byproducts.

Comparative Analysis of Methodologies

Parameter Carbodiimide Method Acid Chloride Route Microwave Synthesis
Yield (%) 58 67 78
Reaction Time 18 h 4 h 20 min
Purification Complexity Moderate High Low
Scalability Batch Batch Continuous
Cost Index 1.0 0.8 1.2

Microwave-assisted synthesis emerges as the optimal balance between efficiency and purity, though acid chloride methods remain preferable for large-scale production due to lower reagent costs.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The cyclobutyl group’s conformational rigidity impedes amine nucleophilicity during amidation. Countermeasures include:

  • Pre-activation of the amine with trimethylaluminum (Me₃Al) to enhance reactivity
  • Use of mixed anhydride intermediates (e.g., isobutyl chloroformate) to reduce steric demands

Byproduct Formation

Major impurities arise from:

  • Over-activation of the carboxylic acid (up to 8% acylurea byproduct)
  • N-methyl group oxidation (<2% N-oxide derivative)

Chromatographic purification with activated charcoal pretreatment reduces these contaminants to pharmacopeial standards (<0.5%).

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclobutyl-N-methylpyridine-2-carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-cyclobutyl-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine-2-carboxamide
  • N-methyl-4-chloropyridine-2-carboxamide
  • N-cyclobutyl-N-methylpyridine-3-carboxamide

Uniqueness

N-cyclobutyl-N-methylpyridine-2-carboxamide is unique due to its specific structural features, such as the cyclobutyl and methyl groups attached to the pyridine ring

Biological Activity

N-cyclobutyl-N-methylpyridine-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a cyclobutyl group and a methyl group at the nitrogen atom, along with a carboxamide functional group. This specific substitution pattern imparts distinct chemical reactivity and biological properties compared to its analogs.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it could modulate enzyme activity and influence signaling pathways, potentially exhibiting anti-inflammatory and anti-cancer properties. The exact mechanisms are still under investigation, but the compound's ability to influence protein-protein interactions is noteworthy.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Anti-inflammatory Effects : Initial findings suggest that this compound may inhibit inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
  • Anticancer Properties : There is emerging evidence indicating potential anticancer activity, particularly through the modulation of specific signaling pathways involved in tumor progression.

Case Studies and Research Findings

  • Enzyme Modulation : A study demonstrated that this compound could modulate the activity of certain enzymes involved in inflammatory responses. This modulation was assessed using enzyme assays that measured the compound's inhibitory effects on target enzymes.
  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis in cancer cells. For instance, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in prostate cancer cells (PC-3).
  • Comparative Analysis with Analog Compounds : Comparative studies with similar compounds such as N-cyclobutyl-N-methylpyridine-3-carboxamide revealed differences in biological activity due to variations in their structural features. These studies highlight the importance of specific substitutions on the pyridine ring in influencing biological outcomes.

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for further development as an anti-inflammatory or anticancer agent.
  • Research Tool : The compound can serve as a valuable tool for studying enzyme interactions and signaling pathways in various biological contexts.

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclobutyl and methyl substitutions on pyridine ringAnti-inflammatory, anticancer potential
N-cyclobutyl-N-methylpyridine-3-carboxamideSimilar cyclobutyl and methyl substitutionsStudied for antimicrobial properties
N-cyclopropyl-N-methylpyridine-4-carboxamideDifferent cyclic structure (cyclopropyl instead)Investigated for various therapeutic applications

Q & A

Q. What are the optimal synthetic methodologies for N-cyclobutyl-N-methylpyridine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with cyclobutylmethylamine. A multi-step approach may include: (i) Activation of the carboxylic acid using coupling agents like EDCI/HOBt. (ii) Reaction with N-methylcyclobutylamine under inert conditions. (iii) Purification via column chromatography or recrystallization, followed by HPLC validation (≥98% purity) .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent choice (e.g., DMF or DCM) to enhance yield.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Employ a combination of: (i) X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles . (ii) NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry. (iii) FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Validation : Cross-check crystallographic data with computational models (e.g., DFT) for consistency.

Q. What preliminary safety protocols should be followed when handling this compound?

  • Methodological Answer : (i) Store in airtight containers at 2–8°C, protected from light and moisture . (ii) Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks. (iii) Refer to SDS guidelines for spill management and disposal, as chronic toxicity data are limited .

Advanced Research Questions

Q. How can computational models (e.g., molecular docking) validate experimental bioactivity data for this compound?

  • Methodological Answer : (i) Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., antimicrobial enzymes) . (ii) Compare results with in vitro assays (e.g., MIC tests against bacterial strains). (iii) Resolve discrepancies by adjusting force field parameters or incorporating solvation effects .
  • Case Study : A study on pyridine-sulfonamide hybrids demonstrated strong correlation between docking scores and antimicrobial activity .

Q. What strategies address contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : (i) Re-examine crystal quality (e.g., twinning, resolution) using SHELXL’s TWIN/BASF commands . (ii) Validate NMR assignments via 2D experiments (e.g., COSY, HSQC) and isotopic labeling. (iii) Cross-validate with mass spectrometry (HRMS) to confirm molecular mass .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : (i) Synthesize analogs with modified substituents (e.g., replacing cyclobutyl with cyclohexyl). (ii) Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). (iii) Use QSAR models to identify critical pharmacophores, leveraging datasets from related pyridinecarboxamides .
  • Example : SAR analysis of thieno[2,3-b]pyridine derivatives highlighted the role of hydrophobic groups in enhancing activity .

Q. What advanced techniques refine crystal structures from low-resolution or twinned data?

  • Methodological Answer : (i) Apply twin refinement in SHELXL, adjusting HKLF5 instructions for twinned datasets . (ii) Use synchrotron radiation to improve data resolution. (iii) Employ 3D ED/MicroED for nanocrystalline samples .

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